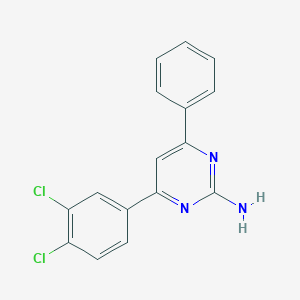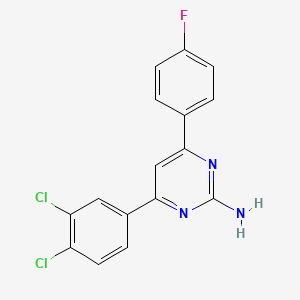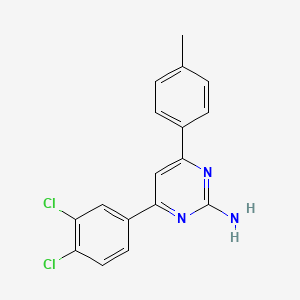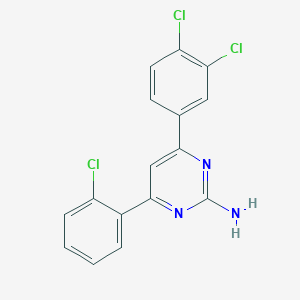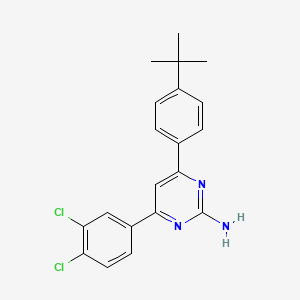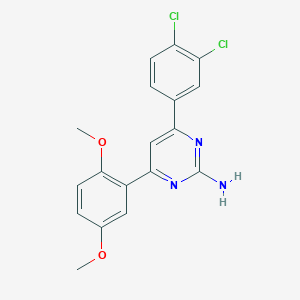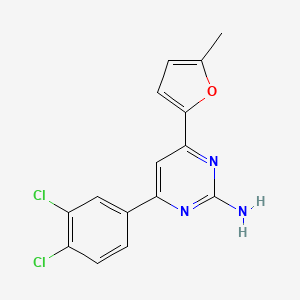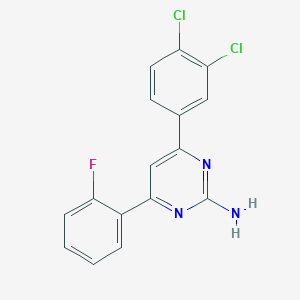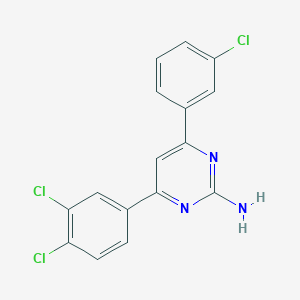
4-(3-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, commonly known as CDP-choline, is an important chemical compound that has shown significant potential in a variety of scientific applications. CDP-choline is a phospholipid compound derived from choline, which is an essential nutrient for the human body. It is a natural component of cell membranes and is involved in a variety of biochemical and physiological processes. CDP-choline is also used in laboratory experiments as a substrate for the synthesis of other compounds. In
Wirkmechanismus
CDP-choline is thought to act as a precursor for the synthesis of phosphatidylcholine, a phospholipid that is a major component of cell membranes. CDP-choline is also thought to act as a neuromodulator, increasing the release of neurotransmitters such as acetylcholine and dopamine. In addition, CDP-choline is thought to act as an antioxidant, protecting cells from damage caused by free radicals.
Biochemical and Physiological Effects
CDP-choline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the synthesis of phosphatidylcholine, a phospholipid that is a major component of cell membranes. CDP-choline has also been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. In addition, CDP-choline has been shown to act as an antioxidant, protecting cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
CDP-choline is a versatile compound that can be used in a variety of laboratory experiments. The reaction to produce CDP-choline is highly efficient and yields a high yield of product. In addition, the reaction can be conducted at a variety of temperatures and pressures, depending on the desired product. The compound is also stable and can be stored for long periods of time without degradation.
However, CDP-choline is also a relatively expensive compound and can be difficult to obtain in large quantities. In addition, the reaction to produce CDP-choline can be difficult to control, as the reaction is sensitive to temperature and pressure changes.
Zukünftige Richtungen
CDP-choline has shown great potential in a variety of scientific applications and has the potential to be used in many more. Future research should focus on further elucidating the biochemical and physiological effects of CDP-choline and its potential to be used as a therapeutic agent for the treatment of stroke, Alzheimer's disease, and other neurological disorders. In addition, further research should focus on the potential of CDP-choline to enhance cognitive performance and reduce fatigue. Finally, CDP-choline should be further studied for its potential to enhance the efficacy of certain drugs.
Synthesemethoden
CDP-choline can be synthesized in the laboratory by reacting choline with cytidine diphosphate (CDP). This reaction is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase and results in the formation of CDP-choline. The reaction is highly efficient and yields a high yield of CDP-choline. The reaction can be carried out in a variety of solvents, such as methanol, ethanol, and water. In addition, the reaction can be conducted at a variety of temperatures and pressures, depending on the desired product.
Wissenschaftliche Forschungsanwendungen
CDP-choline has a wide range of applications in scientific research. It has been studied as a potential therapeutic agent for the treatment of stroke, Alzheimer's disease, and other neurological disorders. CDP-choline has also been studied for its potential to enhance cognitive performance and reduce fatigue. In addition, CDP-choline has been used in laboratory experiments to study the effects of various drugs on the brain, as well as its potential to enhance the efficacy of certain drugs.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3/c17-11-3-1-2-9(6-11)14-8-15(22-16(20)21-14)10-4-5-12(18)13(19)7-10/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWOUCRCMRSQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

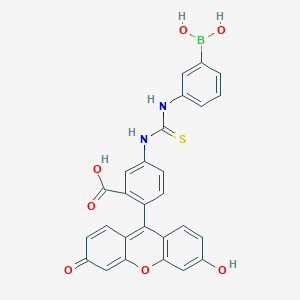
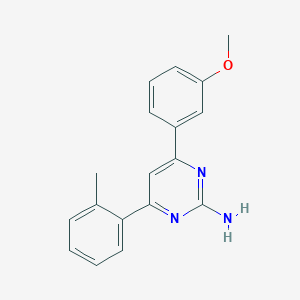
![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)
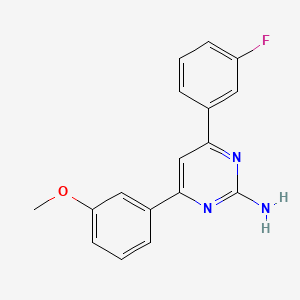
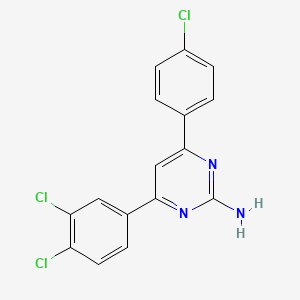
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)
